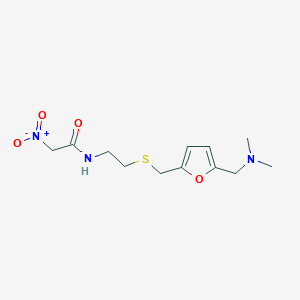![molecular formula C7H9NO3 B1431290 2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 1780210-09-4](/img/structure/B1431290.png)
2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Vue d'ensemble
Description
“2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid” is a compound that belongs to the class of 3-azabicyclo[3.1.1]heptanes . These compounds are of interest in medicinal chemistry research as they can be considered as saturated analogues of pyridine . They have been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine fragment .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability . A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes has also been developed, which involves the photochemical decomposition of CHF2-substituted pyrazolines .
Molecular Structure Analysis
The core structure of 3-azabicyclo[3.1.1]heptanes has similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties . This makes them suitable as bioisosteres of benzenes .
Chemical Reactions Analysis
The synthesis of 3-azabicyclo[3.1.1]heptanes involves a reduction reaction . The reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Applications De Recherche Scientifique
Conformationally Restricted Analogs
- Synthesis and Applications: Researchers have synthesized various analogs, such as 2-azabicyclo[3.1.1]heptane-1-carboxylic acids, which demonstrate potential in medicinal chemistry for modulating drug properties and introducing new intellectual properties (Radchenko et al., 2009).
Morpholine Amino Acids
- Medicinal Chemistry Use: The synthesis of morpholine amino acids, such as 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, is highlighted for their role as compact modules in medicinal chemistry. These structures can potentially affect the physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
Aza‐Diels‐Alder Reactions
- Synthesis of Derivatives: Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized via Aza-Diels-Alder reactions, showcasing the versatility of this compound in asymmetric synthesis (Waldmann & Braun, 1991).
Enantiopure Analogues
- Development of Restricted Analogs: The synthesis of enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogs of 3-hydroxyproline, has been described. These compounds are valuable precursors in the synthesis of other pharmaceutical compounds (Avenoza et al., 2002).
Unnatural Amino Acids
- Efficient Synthesis for Medicinal Chemistry: Studies have demonstrated the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an unnatural amino acid, which might be useful as a building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).
Applications in Drug Discovery
- Synthesis of Bridged Amino Acids: Novel scaffolds with rigid inherent three-dimensional conformation have been synthesized, such as bridged amino acids containing morpholine and pyrrolidine motifs. These compounds are utilized in drug discovery for optimizing drug properties (Wu et al., 2016).
Functional Diversity
- Synthetic Approach to γ-Amino Acid Analogues: A versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines has been communicated. These are used to create backbone-constrained analogues of FDA-approved drugs (Garsi et al., 2022).
Peptide Engineering and Peptidomimetic Drug Design
- Scalable Synthesis: Research has focused on the scalable synthesis of 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid), a nonchiral β-amino acid, for potential use in peptide engineering and peptidomimetic drug design (Tymtsunik et al., 2013).
Orientations Futures
The future directions in the research of 3-azabicyclo[3.1.1]heptanes could involve exploring their potential applications in medicinal chemistry, given their interesting properties and structural similarities to pyridine . Further studies could also focus on improving the synthesis methods and exploring new transformations .
Propriétés
IUPAC Name |
2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-7(6(10)11)1-4(2-7)3-8-5/h4H,1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHVTGOXEGKHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C(=O)NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-7-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1431207.png)

![Methyl 2-[(piperidin-4-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431210.png)
![4-[(4-Methylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431211.png)
![4-([(4-Methyl-1,3-thiazol-2-YL)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431212.png)
![Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate hydrochloride](/img/structure/B1431213.png)



![tert-butyl N-[(6-hydroxyquinolin-5-yl)methyl]carbamate](/img/structure/B1431223.png)
![(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1431224.png)


